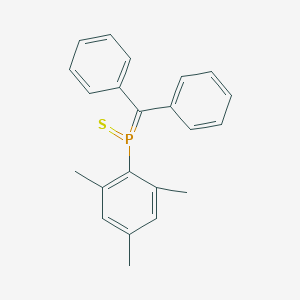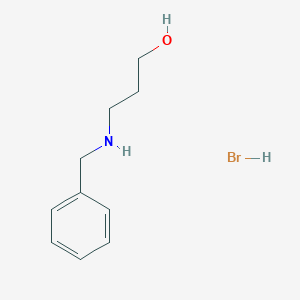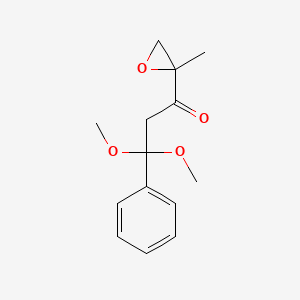![molecular formula C6H6Br2 B14399287 5,5-Dibromobicyclo[2.1.1]hex-2-ene CAS No. 88472-15-5](/img/structure/B14399287.png)
5,5-Dibromobicyclo[2.1.1]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dibromobicyclo[211]hex-2-ene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to the same carbon atom within the bicyclo[211]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibromobicyclo[2.1.1]hex-2-ene typically involves the bromination of bicyclo[2.1.1]hex-2-ene. One common method is the addition of bromine (Br2) to bicyclo[2.1.1]hex-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature and monitored by techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity of the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dibromobicyclo[2.1.1]hex-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form bicyclo[2.1.1]hex-2-ene or other unsaturated derivatives.
Addition Reactions: The double bond in the bicyclic framework can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Elimination Reactions: Often performed under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives of bicyclo[2.1.1]hex-2-ene.
Elimination Reactions: Production of bicyclo[2.1.1]hex-2-ene or other unsaturated compounds.
Addition Reactions: Formation of halogenated derivatives of bicyclo[2.1.1]hex-2-ene.
Aplicaciones Científicas De Investigación
5,5-Dibromobicyclo[2.1.1]hex-2-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dibromobicyclo[2.1.1]hex-2-ene involves its ability to undergo various chemical transformations due to the presence of reactive bromine atoms and the strained bicyclic framework. The compound can interact with nucleophiles, electrophiles, and bases, leading to the formation of different products through substitution, addition, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hex-2-ene: The parent compound without bromine substitution.
5,5-Dichlorobicyclo[2.1.1]hex-2-ene: A similar compound with chlorine atoms instead of bromine.
5,5-Difluorobicyclo[2.1.1]hex-2-ene: A fluorinated analogue of the compound.
Uniqueness
5,5-Dibromobicyclo[2.1.1]hex-2-ene is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to its chloro- and fluoro-analogues. The bromine atoms make the compound more reactive in substitution and elimination reactions, allowing for the synthesis of a wide range of derivatives and functionalized products.
Propiedades
Número CAS |
88472-15-5 |
|---|---|
Fórmula molecular |
C6H6Br2 |
Peso molecular |
237.92 g/mol |
Nombre IUPAC |
5,5-dibromobicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C6H6Br2/c7-6(8)4-1-2-5(6)3-4/h1-2,4-5H,3H2 |
Clave InChI |
BJLNZVJLMLPTCO-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


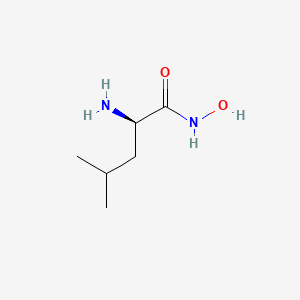
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
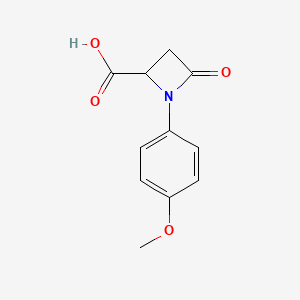
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
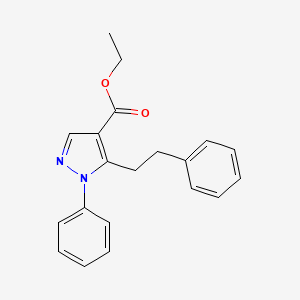
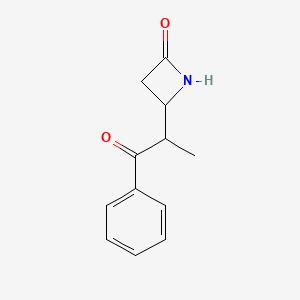
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
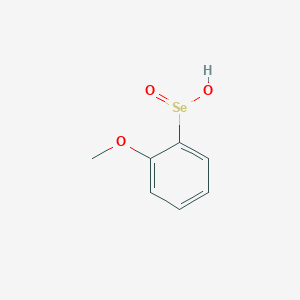

![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
